Unii-G9BL4978MZ
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Overview
Description
Preparation Methods
The synthesis of DNK333 involves multiple steps, including the preparation of intermediates and final coupling reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
DNK333 undergoes several types of chemical reactions, including:
Oxidation: DNK333 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within DNK333.
Substitution: DNK333 can undergo substitution reactions where specific substituents are replaced with other chemical groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
DNK333 exerts its effects by antagonizing neurokinin 1 and neurokinin 2 receptors. These receptors are involved in various physiological processes, including pain perception, inflammation, and smooth muscle contraction . By blocking these receptors, DNK333 can reduce symptoms associated with conditions like irritable bowel syndrome and asthma . The molecular targets include the neurokinin receptors, and the pathways involved are related to the modulation of neurotransmitter release and receptor activation .
Comparison with Similar Compounds
DNK333 is unique due to its dual antagonistic activity on both neurokinin 1 and neurokinin 2 receptors. Similar compounds include:
SR140333: A selective neurokinin 1 receptor antagonist.
SR48968: A selective neurokinin 2 receptor antagonist.
Other analogues: Compounds with modifications in the benzamide region of DNK333, which also exhibit dual receptor antagonism.
DNK333 stands out because it can simultaneously block both neurokinin 1 and neurokinin 2 receptors, making it a versatile compound for therapeutic applications .
Properties
CAS No. |
398507-81-8 |
---|---|
Molecular Formula |
C27H25Cl2F6N3O3 |
Molecular Weight |
624.4 g/mol |
IUPAC Name |
N-[(E,2R)-1-(3,4-dichlorophenyl)-5-oxo-5-[[(3R)-2-oxoazepan-3-yl]amino]pent-3-en-2-yl]-N-methyl-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C27H25Cl2F6N3O3/c1-38(25(41)16-12-17(26(30,31)32)14-18(13-16)27(33,34)35)19(10-15-5-7-20(28)21(29)11-15)6-8-23(39)37-22-4-2-3-9-36-24(22)40/h5-8,11-14,19,22H,2-4,9-10H2,1H3,(H,36,40)(H,37,39)/b8-6+/t19-,22+/m0/s1 |
InChI Key |
BHCJHYIMNHXLOM-WVDRJWPYSA-N |
Isomeric SMILES |
CN([C@H](CC1=CC(=C(C=C1)Cl)Cl)/C=C/C(=O)N[C@@H]2CCCCNC2=O)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
SMILES |
CN(C(CC1=CC(=C(C=C1)Cl)Cl)C=CC(=O)NC2CCCCNC2=O)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CN(C(CC1=CC(=C(C=C1)Cl)Cl)C=CC(=O)NC2CCCCNC2=O)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Synonyms |
DNK 333 DNK-333 DNK333 N-((R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl)allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide |
Origin of Product |
United States |
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